molecular formula C11H15NO6S B8463274 Methyl 3-hydroxy-2-(4-methoxybenzenesulfonylamino)propionate

Methyl 3-hydroxy-2-(4-methoxybenzenesulfonylamino)propionate

Cat. No. B8463274
M. Wt: 289.31 g/mol
InChI Key: FAPDSMKBFFNYKA-UHFFFAOYSA-N
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Patent
US07282496B2

Procedure details

To a mixture of D,L-serine, methyl ester (5.0 g, 32.14 mmol) and triethylamine (15.7 ml, 0.012 mmol) in methylene chloride (100 ml), cooled to 0° C., was added, in portions, 4-methoxybenzenesulfonyl chloride (6.64 g, 32.14 mmol). The mixture was then stirred under argon at room temperature for 48 hours. The reaction was diluted with methylene chloride (100 ml), washed with water (60 ml), 2N citric acid (60 ml), saturated sodium chloride (60 ml), and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to give a solid. Crystallization from ethyl acetate gave 5.0 g (54%) of the product as white crystals, mp 92-94° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.7 mL
Type
catalyst
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]([O:7][CH3:8])=[O:6])[CH2:3][OH:4].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1>C(Cl)Cl.C(N(CC)CC)C>[OH:4][CH2:3][CH:2]([NH:1][S:17]([C:14]1[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:16][CH:15]=1)(=[O:19])=[O:18])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC(CO)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
15.7 mL
Type
catalyst
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
6.64 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred under argon at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (60 ml), 2N citric acid (60 ml), saturated sodium chloride (60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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